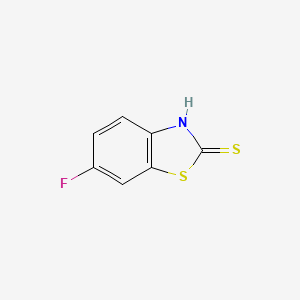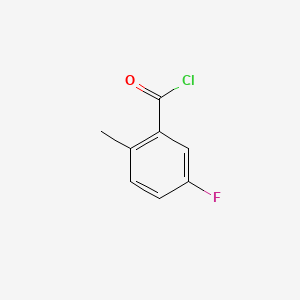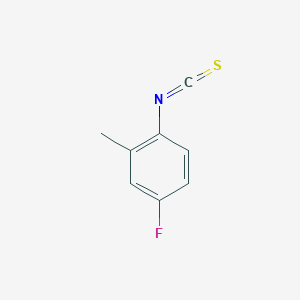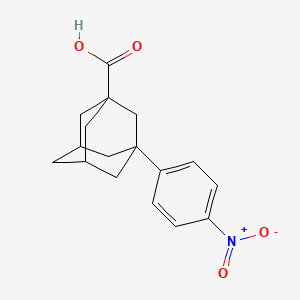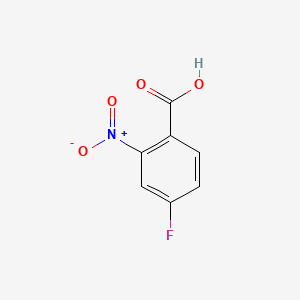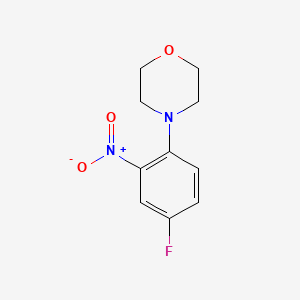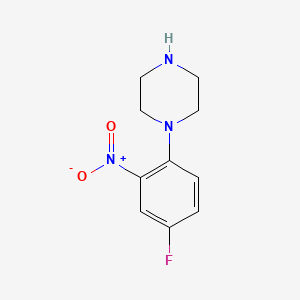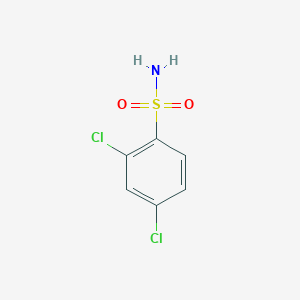
三氟甲磺酸镓(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the formula Ga(OTf)₃. It is a Lewis acid catalyst known for its water tolerance and reusability. This compound has gained significant attention in the field of organic chemistry due to its effectiveness in various catalytic reactions, particularly Friedel-Crafts alkylation and acylation reactions .
科学研究应用
Gallium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Gallium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been found to inhibit proteasome activity, which contributes to its anti-tumor effects . The compound’s interaction with enzymes such as proteasomes leads to the inhibition of their activity, resulting in the induction of apoptosis in cancer cells . Additionally, gallium(III) trifluoromethanesulfonate can act as a catalyst in the isopropylation of aromatics, demonstrating its versatility in biochemical reactions .
Cellular Effects
Gallium(III) trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt normal cellular iron homeostasis by competing with Fe³⁺ for cellular uptake . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, gallium(III) trifluoromethanesulfonate has been observed to inhibit the growth of prostate cancer cells by targeting the proteasome, resulting in apoptosis induction .
Molecular Mechanism
The molecular mechanism of action of gallium(III) trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins . This inhibition triggers the activation of apoptotic pathways, resulting in cell death. Additionally, gallium(III) trifluoromethanesulfonate can act as a Lewis acid catalyst in various organic reactions, promoting the formation of desired products through its interaction with reactants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gallium(III) trifluoromethanesulfonate can change over time. The compound is known for its stability and can be reused without loss of activity . Studies have shown that gallium(III) trifluoromethanesulfonate does not decompose in the presence of water, making it suitable for reactions involving aqueous conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and catalytic activity remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of gallium(III) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Gallium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to disrupt iron homeostasis by competing with Fe³⁺ affects metabolic flux and metabolite levels . This disruption can lead to changes in cellular metabolism, ultimately influencing cell function and viability.
Transport and Distribution
Within cells and tissues, gallium(III) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, gallium(III) trifluoromethanesulfonate’s ability to bind to transferrin allows it to be transported into cells, where it can exert its effects .
准备方法
Gallium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of gallium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
化学反应分析
Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Friedel-Crafts Alkylation and Acylation: It acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Reductive Amination: This compound catalyzes the direct reductive amination of aldehydes, leading to the formation of secondary and tertiary amines.
Dehydration of Oximes: Gallium(III) trifluoromethanesulfonate can catalyze the dehydration of oximes to nitriles, showcasing its versatility in organic transformations.
作用机制
The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .
相似化合物的比较
Gallium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as:
- Scandium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their activity and stability under various conditions. Gallium(III) trifluoromethanesulfonate is unique due to its exceptional water tolerance and reusability, making it a preferred choice for many catalytic applications .
属性
CAS 编号 |
74974-60-0 |
|---|---|
分子式 |
CHF3GaO3S |
分子量 |
219.80 g/mol |
IUPAC 名称 |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI 键 |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




